A Technical Guide to 1-Bromo-3-hydroxynaphthalene: Properties, Synthesis, and Spectroscopic Characterization
A Technical Guide to 1-Bromo-3-hydroxynaphthalene: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-hydroxynaphthalene, a halogenated derivative of 3-hydroxynaphthalene (also known as 2-naphthol), is a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related naphthalene derivatives.
Chemical and Physical Properties
1-Bromo-3-hydroxynaphthalene, with the chemical formula C₁₀H₇BrO, is a solid at room temperature.[1] While some physical properties like a definitive melting and boiling point are not widely reported in the literature, estimations and data from suppliers suggest a melting point in the range of 117-120 °C.[2] Its molecular weight is 223.07 g/mol .[3][4][5][6]
Table 1: Physicochemical Properties of 1-Bromo-3-hydroxynaphthalene
| Property | Value | Source |
| Chemical Formula | C₁₀H₇BrO | [3][4][5] |
| Molecular Weight | 223.07 g/mol | [3][4][5][6] |
| CAS Number | 5498-31-7 | [3][4][5] |
| IUPAC Name | 1-Bromonaphthalen-3-ol | N/A |
| Synonyms | 4-Bromo-2-naphthol | [4][5][7] |
| Appearance | Solid | [1] |
| Melting Point | 117-120 °C (supplier data) | [2] |
| Boiling Point | 130-132 °C at 1 mmHg (supplier data) | [2] |
| Purity | Typically ≥98% | [2] |
Synthesis
A plausible and efficient method for the synthesis of 1-Bromo-3-hydroxynaphthalene is the direct bromination of 3-hydroxynaphthalene (2-naphthol). This electrophilic aromatic substitution reaction is analogous to established procedures for the bromination of other naphthol derivatives.
Experimental Protocol: Synthesis of 1-Bromo-3-hydroxynaphthalene
This protocol is adapted from the well-established synthesis of 6-bromo-2-naphthol.
Materials:
-
3-Hydroxynaphthalene (2-naphthol)
-
Glacial Acetic Acid
-
Bromine
-
Water
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 3-hydroxynaphthalene (1.0 mole) in glacial acetic acid.
-
Through the dropping funnel, add a solution of bromine (1.0 mole) in glacial acetic acid. The addition should be carried out with gentle shaking or stirring. The reaction is exothermic, and the mixture may need to be cooled to maintain a controlled temperature.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and inorganic byproducts.
-
The crude 1-Bromo-3-hydroxynaphthalene can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.
Figure 1: A workflow diagram illustrating the synthesis of 1-Bromo-3-hydroxynaphthalene.
Spectroscopic Properties
The structural elucidation of 1-Bromo-3-hydroxynaphthalene relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. Protons ortho and para to the hydroxyl group will be shielded (shifted to a lower ppm), while protons in proximity to the bromine atom will be deshielded (shifted to a higher ppm).
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.2 | d |
| H-4 | ~7.8 | s |
| H-5 | ~7.9 | d |
| H-6 | ~7.4 | t |
| H-7 | ~7.3 | t |
| H-8 | ~7.6 | d |
| OH | Variable | s (broad) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring system. The carbon bearing the hydroxyl group (C-3) will be significantly deshielded, as will the carbon attached to the bromine atom (C-1).
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~115 |
| C-2 | ~128 |
| C-3 | ~155 |
| C-4 | ~110 |
| C-4a | ~135 |
| C-5 | ~125 |
| C-6 | ~127 |
| C-7 | ~123 |
| C-8 | ~129 |
| C-8a | ~130 |
Note: These are predicted values and are subject to variation.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-3-hydroxynaphthalene will exhibit characteristic absorption bands for the functional groups present.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200-3600 | Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |
| C-O stretch (phenolic) | 1200-1300 | Strong |
| C-Br stretch | 500-600 | Medium-Strong |
The broad O-H stretching band is a hallmark of phenolic compounds and is due to hydrogen bonding. The aromatic C=C stretching vibrations will appear as a series of bands in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum of 1-Bromo-3-hydroxynaphthalene will show a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.
-
[M]⁺: m/z = 222 (corresponding to C₁₀H₇⁷⁹BrO)
-
[M+2]⁺: m/z = 224 (corresponding to C₁₀H₇⁸¹BrO)
Fragmentation patterns would likely involve the loss of the bromine atom and potentially the hydroxyl group, leading to characteristic fragment ions.
Reactivity and Potential Applications
1-Bromo-3-hydroxynaphthalene is a versatile intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The hydroxyl group can be alkylated, acylated, or otherwise modified.
While specific biological activities of 1-Bromo-3-hydroxynaphthalene are not extensively documented, naphthalene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[8][9][10] The lipophilicity of related hydroxynaphthalene derivatives has been studied, which is a critical parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[1][7][11] Further investigation into the biological profile of 1-Bromo-3-hydroxynaphthalene and its derivatives could uncover novel therapeutic agents.
Figure 2: A workflow for the characterization and potential application of 1-Bromo-3-hydroxynaphthalene.
Safety and Handling
1-Bromo-3-hydroxynaphthalene is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-3-hydroxynaphthalene is a synthetically accessible compound with potential for further exploration in various fields of chemistry. This guide has provided a summary of its known properties, a practical synthetic protocol, and a detailed overview of its expected spectroscopic characteristics. The information compiled here serves as a valuable resource for researchers and professionals, facilitating the use of this compound in the development of novel molecules with desired functionalities and biological activities.
References
- 1. sciforum.net [sciforum.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Naphthol(135-19-3) IR Spectrum [chemicalbook.com]
- 5. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0235691) [np-mrd.org]
- 6. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
